![molecular formula C12H18N2 B1325132 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine CAS No. 1017474-51-9](/img/structure/B1325132.png)
1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine
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Overview
Description
“1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine” is a chemical compound with the CAS Number: 1017474-51-9. It has a linear formula of C12 H18 N2 . 2 Cl H . The compound is also known as “{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” and is available in solid form .
Molecular Structure Analysis
The InChI code for “1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine” is 1S/C12H18N2.2ClH/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H . This indicates the molecular structure of the compound. The molecular weight of the compound is 263.21 .Physical And Chemical Properties Analysis
“1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine” is a solid at room temperature . It has a molecular weight of 263.21 .Scientific Research Applications
Synthesis and Characterization
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, demonstrating a high-yielding reaction. This compound was characterized using various spectroscopic techniques, indicating its potential in chemical synthesis research (Shimoga et al., 2018).
Catalytic Applications
- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good catalytic activity and selectivity in certain reactions, highlighting their potential in catalysis (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated photocytotoxic properties in red light and were used for cellular imaging. These complexes interacted with DNA and generated reactive oxygen species, showing their potential in photocytotoxic research (Basu et al., 2014).
Schiff Base Synthesis
- Schiff bases of 3-aminomethyl pyridine were synthesized through condensation reactions with various compounds. These Schiff bases were confirmed via spectroscopy and showed potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Anticancer Activity
- New palladium and platinum complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine derivatives, exhibited anticancer activity. These complexes were characterized using various techniques and showed strong DNA-binding affinity, indicating their potential in cancer research (Mbugua et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyrrolidine nucleus in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to diverse biochemical changes.
Biochemical Pathways
Given the wide range of biological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects .
Result of Action
The broad spectrum of biological activities of similar compounds suggests that this compound could potentially have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[1-(3-methylphenyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14/h2-4,7,11H,5-6,8-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCJJROHYQBMGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine |
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